molecular formula C8H3ClF3N3O2 B13740793 Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- CAS No. 4228-91-5

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)-

Cat. No.: B13740793
CAS No.: 4228-91-5
M. Wt: 265.57 g/mol
InChI Key: HNDQGIJHWSTKDW-UHFFFAOYSA-N
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Description

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with appropriate substituted aromatic aldehydes. One common method includes the reaction of 4-chloro-2-nitroaniline with trifluoroacetic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and controlled reaction conditions ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
  • Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
  • Benzimidazole, 4-chloro-6-nitro-2-(methyl)-

Comparison: Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is unique due to the presence of both chloro and nitro groups along with the trifluoromethyl group. This combination of substituents enhances its chemical reactivity and potential biological activity compared to other similar compounds . The trifluoromethyl group, in particular, increases its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

CAS No.

4228-91-5

Molecular Formula

C8H3ClF3N3O2

Molecular Weight

265.57 g/mol

IUPAC Name

4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF3N3O2/c9-4-1-3(15(16)17)2-5-6(4)14-7(13-5)8(10,11)12/h1-2H,(H,13,14)

InChI Key

HNDQGIJHWSTKDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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